molecular formula C9H3ClF4N2 B13438447 4-Chloro-5-fluoro-2-(trifluoromethyl)quinazoline

4-Chloro-5-fluoro-2-(trifluoromethyl)quinazoline

Cat. No.: B13438447
M. Wt: 250.58 g/mol
InChI Key: AWSTVXCJEIRDSZ-UHFFFAOYSA-N
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Description

4-Chloro-5-fluoro-2-(trifluoromethyl)quinazoline is an organic compound with a quinazoline ring structure substituted with chlorine, fluorine, and trifluoromethyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-5-fluoro-2-(trifluoromethyl)quinazoline typically involves the reaction of appropriate substituted anilines with various reagents. One common method is the cyclization of 2-aminobenzonitriles with trifluoromethylating agents under controlled conditions . The reaction conditions often include the use of catalysts such as palladium or copper, and solvents like dimethylformamide or acetonitrile.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the desired reaction conditions and to minimize the formation of by-products .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-5-fluoro-2-(trifluoromethyl)quinazoline undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted quinazolines, while coupling reactions can produce biaryl derivatives .

Mechanism of Action

The mechanism of action of 4-Chloro-5-fluoro-2-(trifluoromethyl)quinazoline involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of tyrosine kinases, cytochrome P450 enzymes, and proteases by binding to their active sites. This inhibition can modulate various cellular pathways, leading to effects such as reduced cell proliferation and increased apoptosis in cancer cells .

Comparison with Similar Compounds

Properties

Molecular Formula

C9H3ClF4N2

Molecular Weight

250.58 g/mol

IUPAC Name

4-chloro-5-fluoro-2-(trifluoromethyl)quinazoline

InChI

InChI=1S/C9H3ClF4N2/c10-7-6-4(11)2-1-3-5(6)15-8(16-7)9(12,13)14/h1-3H

InChI Key

AWSTVXCJEIRDSZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)F)C(=NC(=N2)C(F)(F)F)Cl

Origin of Product

United States

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